molecular formula C12H9Cl2NO3 B8250480 Methyl 3,4-dichloro-7-methoxyquinoline-6-carboxylate

Methyl 3,4-dichloro-7-methoxyquinoline-6-carboxylate

Cat. No.: B8250480
M. Wt: 286.11 g/mol
InChI Key: LVPSBTTUTLMQJL-UHFFFAOYSA-N
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Description

Methyl 3,4-dichloro-7-methoxyquinoline-6-carboxylate is a chemical compound with the molecular formula C12H9Cl2NO3 and a molecular weight of 286.11 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-dichloro-7-methoxyquinoline-6-carboxylate typically involves the reaction of 3,4-dichloroaniline with methoxyacetic acid under specific conditions to form the quinoline ring. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dichloro-7-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can have diverse biological and chemical properties .

Scientific Research Applications

Methyl 3,4-dichloro-7-methoxyquinoline-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing other quinoline derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3,4-dichloro-7-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 3,4-dichloro-7-methoxyquinoline-6-carboxylate include other quinoline derivatives such as:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

methyl 3,4-dichloro-7-methoxyquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3/c1-17-10-4-9-6(3-7(10)12(16)18-2)11(14)8(13)5-15-9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPSBTTUTLMQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CC(=C2Cl)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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